5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is a complex organic compound with the molecular formula C12H20O8. It is characterized by its unique structure, which includes a dioxane ring and multiple methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of the corresponding dicarboxylic acid. The reaction typically involves the use of methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of esters and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and metabolic pathways. It can serve as a probe to investigate the activity of various enzymes.
Medicine: . Its derivatives may be used as drug candidates for the treatment of various diseases.
Industry: In the chemical industry, 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is used in the production of polymers and other materials. Its unique properties make it suitable for use in advanced material synthesis.
Wirkmechanismus
The mechanism by which 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane-2,3-dicarboxylic acid: A closely related compound with similar structural features but lacking the methoxy groups.
Dimethyl 1,4-dioxane-2,3-dicarboxylate: Another ester derivative with a similar core structure.
Uniqueness: 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is unique due to its specific arrangement of methoxy groups and methyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Eigenschaften
CAS-Nummer |
918827-57-3 |
---|---|
Molekularformel |
C10H16O8 |
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O8/c1-9(15-3)10(2,16-4)18-6(8(13)14)5(17-9)7(11)12/h5-6H,1-4H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
RDQMREKYMOQHJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(C(O1)C(=O)O)C(=O)O)(C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.